molecular formula C8H15NO B2931310 7-Methoxybicyclo[3.2.0]heptan-6-amine CAS No. 2241141-64-8

7-Methoxybicyclo[3.2.0]heptan-6-amine

Cat. No. B2931310
CAS RN: 2241141-64-8
M. Wt: 141.214
InChI Key: MOTXTPXYTRYOSD-UHFFFAOYSA-N
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Description

7-Methoxybicyclo[3.2.0]heptan-6-amine is a chemical compound with the CAS Number: 2241141-64-8 . It has a unique structure and properties, which makes it a potential candidate for various studies, ranging from medicinal chemistry to material science.


Molecular Structure Analysis

The molecular structure of 7-Methoxybicyclo[3.2.0]heptan-6-amine can be represented by the InChI Code: 1S/C8H15NO/c1-10-8-6-4-2-3-5(6)7(8)9/h5-8H,2-4,9H2,1H3 . This indicates that the molecule consists of 8 carbon atoms, 15 hydrogen atoms, and 1 nitrogen atom. The presence of the methoxy group (-OCH3) and the amine group (-NH2) also contribute to its unique properties.


Physical And Chemical Properties Analysis

7-Methoxybicyclo[3.2.0]heptan-6-amine is a liquid at room temperature . It has a molecular weight of 141.21 .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis of Conformationally Restricted Methionine Analogue : A study detailed the synthesis of a conformationally restricted methionine analogue, demonstrating the compound's structure through X-ray analysis and exploring its electrochemical properties. This research provides insight into the synthesis and characterization of complex organic molecules (Glass et al., 1990).

  • Chiral Terpene Auxiliaries for Ketone Reduction : Research on the synthesis of (1 R ,2 S ,3 R ,5 R )-3-Amino-6,6-dimethyl-2-hydroxybicyclo[3.1.1]heptane from (−)-β-pinene, used as a catalyst for asymmetric reduction of ketones, highlights the application of chiral auxiliaries in organic synthesis (Krzemiński & Wojtczak, 2005).

  • Crystal Structure of Methyl-7-methoxy-7-phenyl-6-endo-halobicyclo[3.1.1]heptane-6-exo-carboxylate Diastereomers : A study on the crystal structure of specific diastereomeric compounds provides valuable data on molecular conformation, aiding in the understanding of molecular interactions and structural properties (Razin et al., 2007).

Catalysis and Enantioselective Synthesis

  • Cationic β-Cyclodextrin Derivative for Chiral Separations : The development of a hepta-substituted β-cyclodextrin for enantiomeric separation of pharmaceutical compounds showcases the application of modified cyclodextrins in chiral chromatography, contributing to pharmaceutical research and development (Haynes et al., 1998).

  • Macrocyclic and Macroacyclic Schiff Bases : Research on the synthesis and interaction of macrocyclic Schiff bases with metal ions illustrates the role of these compounds in coordination chemistry and potential applications in catalysis and material science (Aguiari et al., 1992).

  • Synthesis of New Enantiopure Bicyclic 1,2‐Oxazines : The diastereoselective addition of lithiated methoxyallene to chiral cyclic nitrones, leading to bicyclic 1,2-oxazines, highlights advancements in the synthesis of complex organic molecules with potential applications in medicinal chemistry (Pulz et al., 2003).

Safety and Hazards

The compound is classified as dangerous with the signal word "Danger" . Hazard statements include H227, H302, H315, H318, H335 . Precautionary statements include P210, P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P370+P378, P403+P233, P403+P235, P405, P501 . Always refer to the Material Safety Data Sheet (MSDS) for detailed safety information .

properties

IUPAC Name

7-methoxybicyclo[3.2.0]heptan-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c1-10-8-6-4-2-3-5(6)7(8)9/h5-8H,2-4,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOTXTPXYTRYOSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C2CCCC2C1N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methoxybicyclo[3.2.0]heptan-6-amine

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